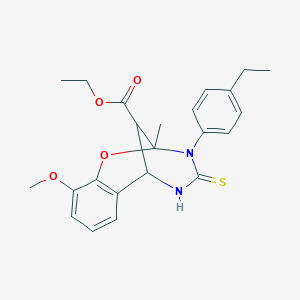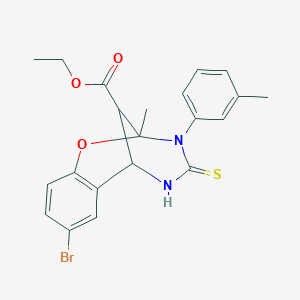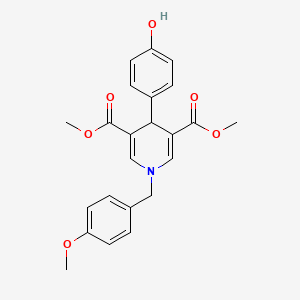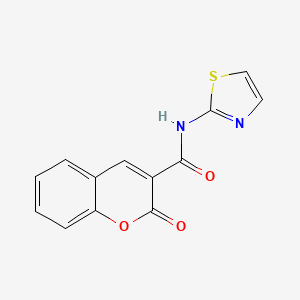![molecular formula C25H24N4O5S2 B11216623 N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216623.png)
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline core, along with various functional groups such as methoxybenzyl, tetrahydrofuran, and carboxamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Functional Group Introduction: The methoxybenzyl, tetrahydrofuran, and carboxamide groups are introduced through various substitution and coupling reactions, often using reagents such as alkyl halides, alcohols, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with a quinazoline core, which may have different functional groups and biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, which may exhibit similar chemical reactivity but different biological properties.
Carboxamide Derivatives: Compounds with carboxamide functional groups, which may have varying degrees of stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
属性
分子式 |
C25H24N4O5S2 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C25H24N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7-9,11,16H,4,6,10,12-13H2,1H3,(H,26,30)(H,27,32)(H,28,31) |
InChI 键 |
MVRZRIYOCOCMEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NCC5CCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11216547.png)
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide](/img/structure/B11216559.png)
![9-(4-ethoxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11216571.png)

![N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B11216594.png)
![Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11216595.png)

![3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216606.png)

![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11216616.png)

![N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216619.png)
